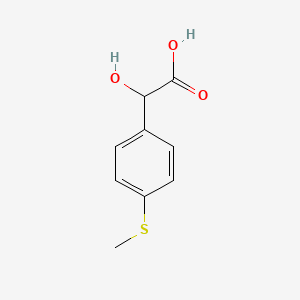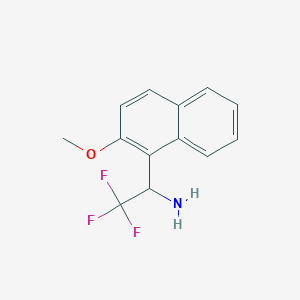
2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-YL)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine is a fluorinated organic compound with the molecular formula C13H12F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a methoxynaphthalene moiety. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine typically involves the reaction of 2-methoxynaphthalene with trifluoroacetic acid and ammonia under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate trifluoroacetyl compound, which is subsequently reduced to yield the desired ethanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoromethyl-substituted amines .
科学的研究の応用
2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine: Similar structure but lacks the methoxy group.
2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine: Contains a pyridine ring instead of a naphthalene ring.
2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine: Similar structure but with the methoxy group at a different position.
Uniqueness
The presence of the methoxynaphthalene moiety in 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and materials science .
特性
分子式 |
C13H12F3NO |
|---|---|
分子量 |
255.23 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H12F3NO/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)12(17)13(14,15)16/h2-7,12H,17H2,1H3 |
InChIキー |
OCUBKTBACIHIJQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
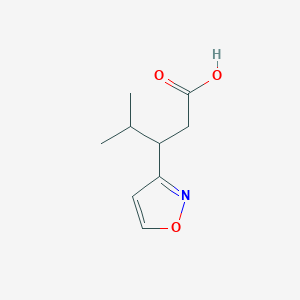
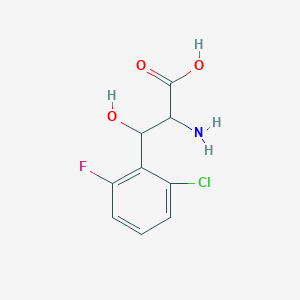

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
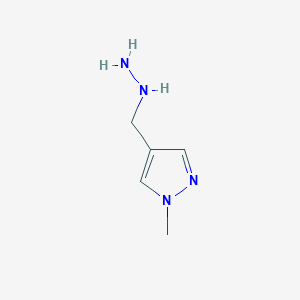
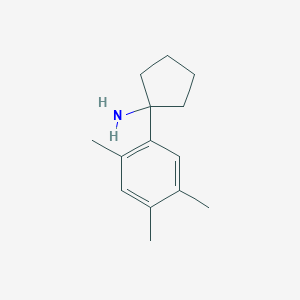
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
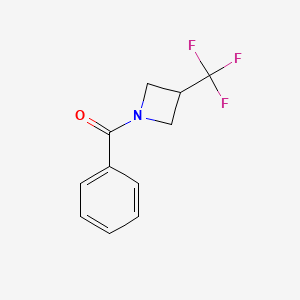
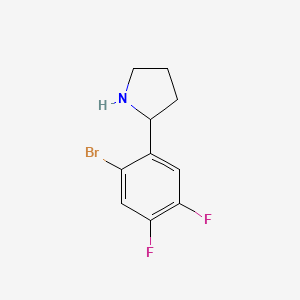
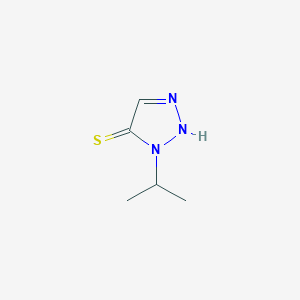
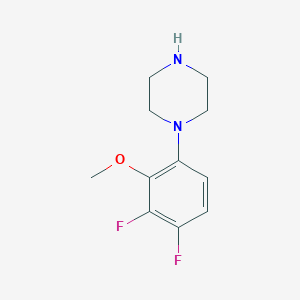
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
